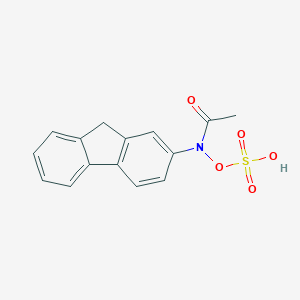
2-Acetylaminofluorene-N-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylaminofluorene-N-sulfate (AAF-N-SO4) is a synthetic compound that has been widely used in scientific research to study the mechanism of action of carcinogens. It is a metabolite of the carcinogen 2-acetylaminofluorene (AAF) and is often used as a model compound to study the effects of AAF on living organisms.
Applications De Recherche Scientifique
Metabolism and Carcinogenicity
2-Acetylaminofluorene-N-sulfate plays a significant role in the metabolism and potential carcinogenicity of N-hydroxy-2-acetylaminofluorene. Studies indicate that the formation of highly reactive ester 2-acetylaminofluorene-N-sulfate in the rat liver, suggested as an ultimate reactive and carcinogenic metabolite, is increased by the presence of sulfate ion. This demonstrates its vital role in the toxicity of the carcinogen (DeBaun, Smith, Miller, & Miller, 1970).
Enzymatic Activity
The enzyme N-hydroxy-2-acetylaminofluorene sulfotransferase, which catalyzes the transfer of sulfate from active sulfate to N-hydroxy-2-acetylaminofluorene, forming acetylaminofluorene N-sulfate, has been characterized. Its activity was significantly higher in male rat livers compared to females, indicating sex-specific variations in its enzymatic activity (Wu & Straub, 1976).
Biotransformation and Gender Differences
Research on cultured rat hepatocytes revealed gender differences in the biotransformation of 2-acetylaminofluorene. Male rat hepatocytes predominantly formed sulfate conjugates, while female hepatocytes formed more glucuronide conjugates. These findings suggest gender-specific metabolic pathways in the detoxification of harmful substances (Mcqueen, Miller, & Williams, 1986).
Interaction with RNA and Glutathione
The interaction of 2-acetylaminofluorene-N-sulfate with RNA and glutathione has been studied, suggesting the formation of two reactive intermediates with differing reactivities towards these molecules. This research enhances the understanding of how such compounds interact at the molecular level within biological systems (van den Goorbergh, Meerman, de Wit, & Mulder, 1985).
Genetic Toxicity
Extensive studies have been conducted on the genetic toxicity of 2-acetylaminofluorene, its metabolites, and model metabolites. These studies are crucial in understanding the mutagenic and carcinogenic properties of such compounds and their interactions with DNA (Heflich & Neft, 1994).
Propriétés
Numéro CAS |
16808-85-8 |
|---|---|
Nom du produit |
2-Acetylaminofluorene-N-sulfate |
Formule moléculaire |
C15H13NO5S |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
[acetyl(9H-fluoren-2-yl)amino] hydrogen sulfate |
InChI |
InChI=1S/C15H13NO5S/c1-10(17)16(21-22(18,19)20)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H,18,19,20) |
Clé InChI |
VAQHXJKAFOKQTD-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)O |
SMILES canonique |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)O |
Autres numéros CAS |
16808-85-8 |
Synonymes |
2-AAF-N-S 2-acetylaminofluorene-N-sulfate N-(sulfooxy)-2-FAA N-(sulfooxy)-2-fluorenylacetamide N-sulfonoxy-2-AAF N-sulfooxy-2-acetylaminofluorene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





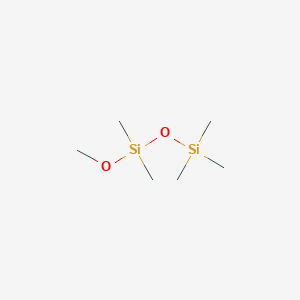
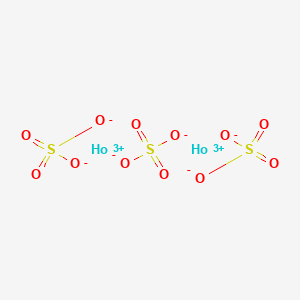

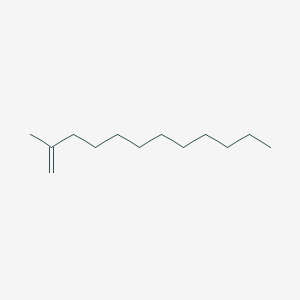
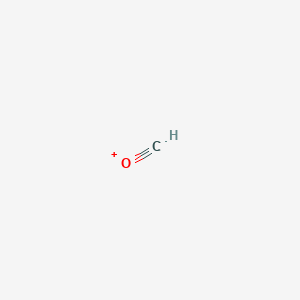

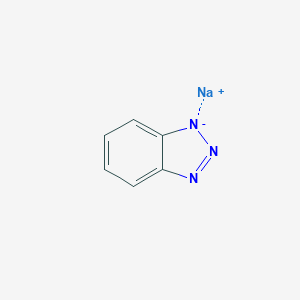

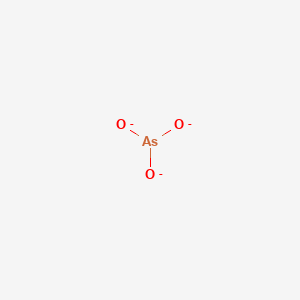

![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)
